molecular formula C18H15N3OS2 B2853496 2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941880-77-9

2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2853496
CAS No.: 941880-77-9
M. Wt: 353.46
InChI Key: BIDXPPFBFRFPHV-UHFFFAOYSA-N
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Description

2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that belongs to the thiazolo[4,5-d]pyridazinone family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring, with additional substituents such as a methyl group, a methylbenzyl group, and a thiophenyl group

Preparation Methods

The synthesis of 2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridazine ring: This step often involves the condensation of the thiazole intermediate with a hydrazine derivative.

    Substitution reactions:

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, which facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction pathway and the reagents used.

Mechanism of Action

The mechanism of action of 2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which make it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

2-methyl-5-[(4-methylphenyl)methyl]-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-11-5-7-13(8-6-11)10-21-18(22)16-17(24-12(2)19-16)15(20-21)14-4-3-9-23-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDXPPFBFRFPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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